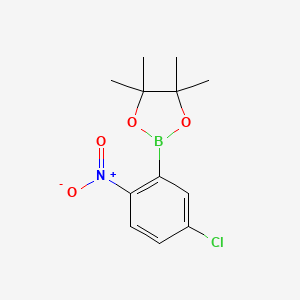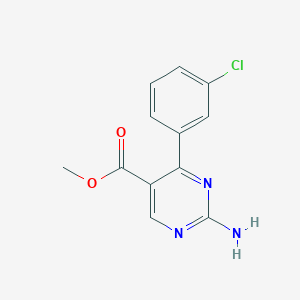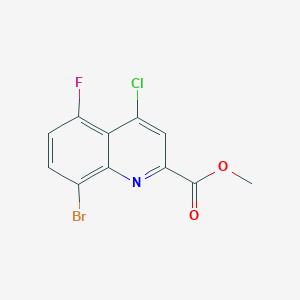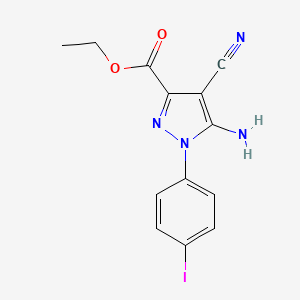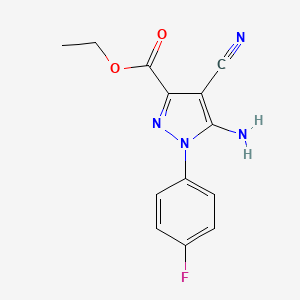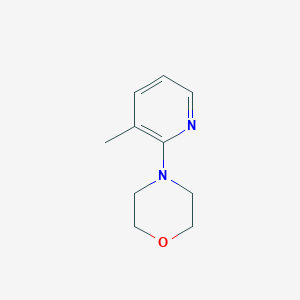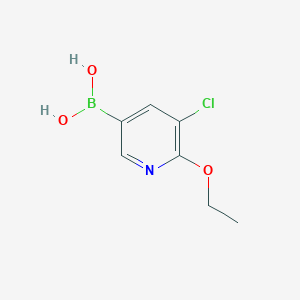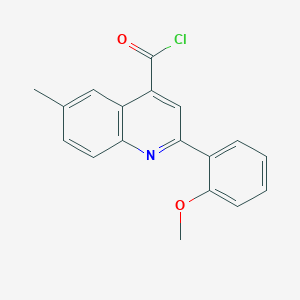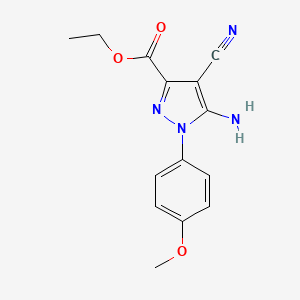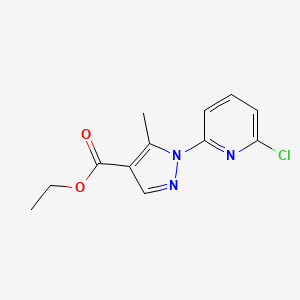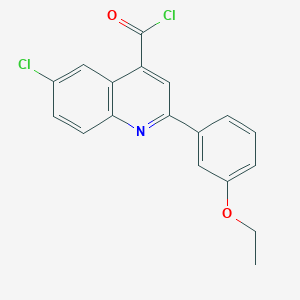
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity Studies
Reactivity of Quinoline Derivatives with Aromatic Amines Kutkevichus and Shablinskas (1971) explore the chemical reactivity of quinoline derivatives, particularly focusing on the reaction of epichlorohydrin with aromatic amines. Their research provides valuable insights into the chemical transformations and product formations under specific conditions, offering a detailed understanding of the reactivity and potential applications of quinoline derivatives in chemical synthesis (Kutkevichus & Shablinskas, 1971).
Photovoltaic and Electrical Properties
Photovoltaic Applications of Quinoline Derivatives Another significant contribution by Zeyada, El-Nahass, and El-Shabaan (2016) focuses on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives. They examine how these compounds are used in the fabrication of organic–inorganic photodiode devices. Their findings highlight the potential of these derivatives in enhancing photovoltaic properties and device parameters, indicating their suitability in photodiode applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Influence of Substitution Group on Dielectric Properties A study by Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) investigates the AC electrical conductivity and dielectrical properties of specific quinoline derivatives. The research provides a comprehensive analysis of various parameters, such as the barrier height, charge density, and hopping distance, highlighting the significant influence of the substitution group on the dielectric properties of these compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAMTITTDNDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



